molecular formula C17H20O5 B12553263 Acetic acid--2-(4-phenoxyphenoxy)propan-1-ol (1/1) CAS No. 188830-50-4

Acetic acid--2-(4-phenoxyphenoxy)propan-1-ol (1/1)

Cat. No.: B12553263
CAS No.: 188830-50-4
M. Wt: 304.34 g/mol
InChI Key: JPICIKHQQDIEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol (1/1) is an organic compound with the molecular formula C15H16O3. It is known for its unique structure, which includes a phenoxy group attached to a propanol backbone. This compound is typically found as a colorless to slightly yellow crystalline solid and is soluble in ether and other organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing acetic acid–2-(4-phenoxyphenoxy)propan-1-ol involves the reaction of epichlorohydrin with phenol to form 1,3-bis(4-phenoxyphenoxy)-2-propanol. This intermediate is then reduced to yield the desired compound . The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of acetic acid–2-(4-phenoxyphenoxy)propan-1-ol can be scaled up using similar synthetic routes. The process involves the careful control of reaction temperatures and pressures to ensure high yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted phenoxy derivatives .

Scientific Research Applications

Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid–2-(4-phenoxyphenoxy)propan-1-ol exerts its effects involves interactions with various molecular targets. The phenoxy groups can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-phenoxyphenoxy)-2-propanol
  • 1-(4-phenoxyphenoxy)propan-2-ol
  • 2-hydroxypropyl 4-phenoxyphenyl ether

Uniqueness

Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol is unique due to its specific arrangement of phenoxy groups and the presence of both hydroxyl and acetic acid functionalities. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

Properties

CAS No.

188830-50-4

Molecular Formula

C17H20O5

Molecular Weight

304.34 g/mol

IUPAC Name

acetic acid;2-(4-phenoxyphenoxy)propan-1-ol

InChI

InChI=1S/C15H16O3.C2H4O2/c1-12(11-16)17-14-7-9-15(10-8-14)18-13-5-3-2-4-6-13;1-2(3)4/h2-10,12,16H,11H2,1H3;1H3,(H,3,4)

InChI Key

JPICIKHQQDIEJS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OC1=CC=C(C=C1)OC2=CC=CC=C2.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.